
bis(pyridin-3-yl) carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(pyridin-3-yl) carbonate, also known as 3-pyridyl carbonate, is a versatile organic molecule that has been widely studied for its potential applications in organic synthesis, medicinal chemistry, and materials science. It is an important intermediate in the synthesis of various organic compounds, such as heterocycles, polymers, and pharmaceuticals. The unique properties of this molecule, such as its high reactivity and low toxicity, make it a valuable tool for synthetic chemists.
科学的研究の応用
Bis(pyridin-3-yl) carbonate has been widely used in scientific research as a versatile intermediate for the synthesis of various organic compounds. It has been used in the synthesis of heterocycles, polymers, and pharmaceuticals. It has also been used in the synthesis of metal-organic frameworks, which are important for applications in catalysis, sensing, and energy storage. In addition, bis(pyridin-3-yl) carbonate has been used in the synthesis of bioactive compounds, such as peptides, proteins, and nucleic acids.
作用機序
Bis(pyridin-3-yl) carbonate is an important intermediate in the synthesis of various organic compounds. It is highly reactive and can undergo a variety of reactions, such as nucleophilic substitution, electrophilic addition, and condensation reactions. The reactivity of this molecule is due to the presence of a carbonyl group, which is highly nucleophilic and can undergo nucleophilic substitution reactions. In addition, the presence of the pyridine ring enables the molecule to undergo electrophilic addition reactions.
Biochemical and Physiological Effects
Bis(pyridin-3-yl) carbonate has been studied for its potential biological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-tumor activities. In addition, it has been found to have a protective effect against oxidative stress, which can lead to cell death. Bis(pyridin-3-yl) carbonate has also been found to have an inhibitory effect on the activity of enzymes involved in the metabolism of drugs.
実験室実験の利点と制限
Bis(pyridin-3-yl) carbonate is an important intermediate for the synthesis of various organic compounds. It is highly reactive and can be used in a variety of reactions. The advantages of using this molecule for laboratory experiments include its high reactivity and low toxicity. However, the reaction of pyridine with phosgene or a chloroformate can be difficult to control, and the yields of the carbonate ester and carbonate anhydride can be variable.
将来の方向性
The potential applications of bis(pyridin-3-yl) carbonate are vast and varied. In the future, this molecule could be used in the synthesis of new and improved drugs, materials, and catalysts. It could also be used in the synthesis of bioactive compounds, such as peptides, proteins, and nucleic acids. In addition, further research could be conducted to explore the potential biological effects of this molecule, such as its anti-inflammatory, anti-oxidant, and anti-tumor activities.
合成法
The synthesis of bis(pyridin-3-yl) carbonate involves the reaction of pyridine with phosgene or a chloroformate. The reaction of pyridine with phosgene can be carried out in an aqueous medium or in an organic solvent. The reaction of pyridine with a chloroformate is usually carried out in an organic solvent. The reaction of pyridine with phosgene produces a carbonate ester, while the reaction of pyridine with a chloroformate produces a carbonate anhydride. The yield of the carbonate ester is generally higher than that of the carbonate anhydride.
特性
IUPAC Name |
dipyridin-3-yl carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-11(15-9-3-1-5-12-7-9)16-10-4-2-6-13-8-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGAWLWBKRLEMGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC(=O)OC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(pyridin-3-yl) carbonate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-N1-phenyl-N2-[2-(trifluoromethyl)phenyl]pyrrolidine-1,2-dicarboxamide](/img/structure/B6603754.png)
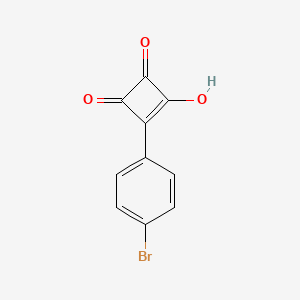
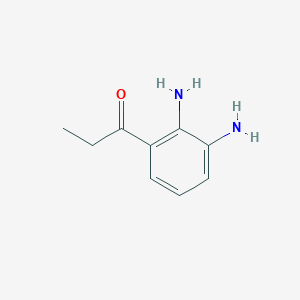
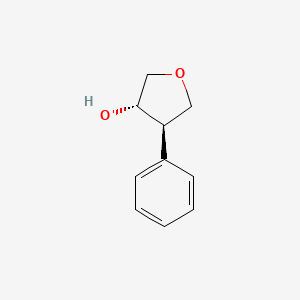
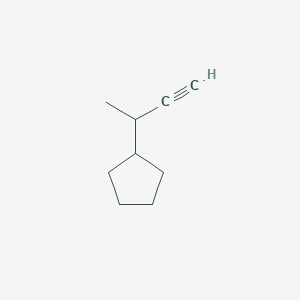
![1-(methoxymethyl)-2-azabicyclo[3.1.0]hexane](/img/structure/B6603772.png)
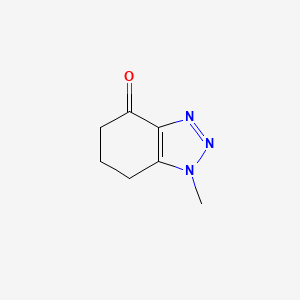

![3,6-Dihydro-6-methyl-3-phenyl-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6603799.png)
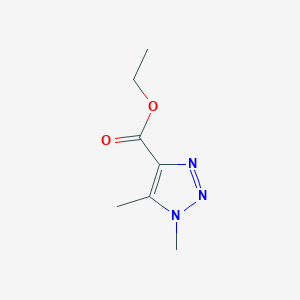
![tert-butyl N-methyl-N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate, trans](/img/structure/B6603821.png)
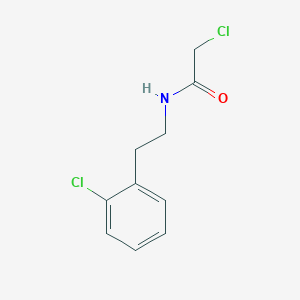
![2-[(2-Oxo-2H-1-benzopyran-3-yl)methoxy]benzaldehyde](/img/structure/B6603829.png)
